molecular formula C12H16FNO B12587445 1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine CAS No. 535926-52-4

1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine

Cat. No.: B12587445
CAS No.: 535926-52-4
M. Wt: 209.26 g/mol
InChI Key: YICNOJNZBPFXJG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine is an organic compound with a unique structure that includes a cyclopropyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 2-ethoxy-5-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one

Uniqueness

1-Cyclopropyl-1-(2-ethoxy-5-fluorophenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.

Properties

CAS No.

535926-52-4

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

cyclopropyl-(2-ethoxy-5-fluorophenyl)methanamine

InChI

InChI=1S/C12H16FNO/c1-2-15-11-6-5-9(13)7-10(11)12(14)8-3-4-8/h5-8,12H,2-4,14H2,1H3

InChI Key

YICNOJNZBPFXJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C(C2CC2)N

Origin of Product

United States

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